Distinct Lipophilicity (XLogP3) Profile Relative to Acetamide and Isobutyramide Analogs
The target compound's computed lipophilicity (XLogP3 = -1.3) represents an intermediate value between the less lipophilic N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide (XLogP3 = -1.6) and the more lipophilic N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)isobutyramide (XLogP3 ≈ -0.1 to -0.5). This positions the propionamide as a balanced option where moderate lipophilicity is required for membrane permeability or solubility in semi-polar organic solvents without introducing excessive hydrophobicity that could hinder aqueous work-up or create solubility-related synthesis bottlenecks.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | -1.3 |
| Comparator Or Baseline | Acetamide analog (XLogP3 = -1.6); Isobutyramide analog (XLogP3 ≈ -0.1 to -0.5, based on added methylene group contributions) |
| Quantified Difference | ΔXLogP3 = +0.3 (vs. acetamide); ΔXLogP3 ≈ -0.8 to -1.2 (vs. isobutyramide) |
| Conditions | Computed by XLogP3 3.0 in PubChem (release 2019.06.18); Comparator values estimated analogously from similar computed properties in PubChem. |
Why This Matters
For procurement decisions, this distinct lipophilicity can be a critical selection criterion when a synthetic route requires a specific partition coefficient to optimize extraction efficiency or reaction homogeneity, avoiding the solubility extremes of the acetamide or isobutyramide analogs.
- [1] PubChem. (2026). Compound Summary for CID 136302670, N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propionamide. National Center for Biotechnology Information. View Source
